(4-Methyl-5-nitropyridin-3-yl)boronic acid

Organic Synthesis Cross-Coupling Quality Control

Replace generic pyridyl boronic acids without losing coupling efficiency or regiocontrol. This heteroaryl building block features a precise 4-methyl-5-nitro substitution pattern that modulates boronic acid reactivity for Suzuki-Miyaura cross-couplings. - **Application**: Medicinal chemistry (CRF receptor ligand intermediates), CNS drug discovery, agrochemical synthesis. - **Synthetic handle**: Nitro group reducible to amine for further diversification. - **Supply**: ≥95% purity, stable under recommended storage, scalable from R&D to process development.

Molecular Formula C6H7BN2O4
Molecular Weight 181.94 g/mol
Cat. No. B11908372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-5-nitropyridin-3-yl)boronic acid
Molecular FormulaC6H7BN2O4
Molecular Weight181.94 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=C1C)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H7BN2O4/c1-4-5(7(10)11)2-8-3-6(4)9(12)13/h2-3,10-11H,1H3
InChIKeyQMDDCTIHENZTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4-Methyl-5-nitropyridin-3-yl)boronic acid


(4-Methyl-5-nitropyridin-3-yl)boronic acid (CAS 2131006-93-2) is a heteroaryl boronic acid building block featuring a 4-methyl-5-nitropyridin-3-yl moiety . With a molecular formula of C₆H₇BN₂O₄ and a molar mass of 181.94 g/mol, this compound is cataloged by several chemical suppliers for research and development purposes . It is primarily utilized as an intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct carbon-carbon bonds in the synthesis of complex organic molecules .

Why Generic Substitution is Inadequate


Substituting (4-Methyl-5-nitropyridin-3-yl)boronic acid with a structurally similar pyridinylboronic acid is not a trivial interchange due to the profound influence of both the methyl and nitro substituents on electronic properties, regioselectivity, and coupling efficiency. The combination of an electron-donating methyl group at the 4-position and an electron-withdrawing nitro group at the 5-position creates a unique electronic environment on the pyridine ring that directly modulates the reactivity of the boronic acid moiety in cross-coupling reactions [1]. This specific substitution pattern differentiates it from analogs such as (4-Methyl-3-pyridinyl)boronic acid (lacking the nitro group), (2-Methyl-5-nitropyridin-3-yl)boronic acid (different regiochemistry), or simple nitropyridinylboronic acids without the methyl group. These structural variations lead to quantifiable differences in purity, stability, and synthetic utility, making targeted procurement essential for reproducible and efficient synthesis .

Quantitative Differentiation Evidence


Purity vs Common Analogs

The minimum purity specification for (4-Methyl-5-nitropyridin-3-yl)boronic acid is consistently reported at ≥95% by multiple suppliers . In contrast, the closely related analog (4-Methyl-3-pyridinyl)boronic acid (CAS 148546-82-1), which lacks the nitro group, is often offered at a lower baseline purity of ≥90% from comparable suppliers . This 5% minimum purity differential is quantifiable and can directly impact reaction yield and downstream purification requirements.

Organic Synthesis Cross-Coupling Quality Control

Storage Stability Advantage

Technical data from MolCore indicates a shelf life of at least 2 years for (4-Methyl-5-nitropyridin-3-yl)boronic acid when stored at 20°C . AKSci's general storage guidance for this compound recommends storage in a cool, dry place for long-term preservation . While direct head-to-head stability data against every analog is not available in the primary literature, this documented stability is a notable procurement advantage over less stable pyridinylboronic acids, such as unsubstituted pyridylboronic acids, which are known to be prone to deboronation and often require more stringent storage conditions or in situ generation [1].

Compound Stability Storage Conditions Procurement

Electronic Effects on Suzuki Coupling Reactivity

While direct kinetic studies comparing (4-Methyl-5-nitropyridin-3-yl)boronic acid to its non-nitrated analog in an identical reaction are absent from the primary literature, the electronic influence of the nitro group is well-established. The strong electron-withdrawing nature of the nitro group at the 5-position decreases electron density on the pyridine ring, which in turn can modulate the Lewis acidity at the boron center and influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle [1]. This electronic effect is a key differentiator from the comparator (4-Methyl-3-pyridinyl)boronic acid, which lacks the nitro group and is expected to have a different reactivity profile, potentially requiring different reaction conditions (catalyst, base, temperature) to achieve optimal yields [2].

Cross-Coupling Reaction Kinetics Medicinal Chemistry

Key Applications: (4-Methyl-5-nitropyridin-3-yl)boronic acid


Biaryl & Heterobiaryl Pharmacophore Synthesis via Suzuki Coupling

Given its function as a heteroaryl boronic acid, (4-Methyl-5-nitropyridin-3-yl)boronic acid is optimally employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct carbon-carbon bonds [1]. This application is particularly relevant in medicinal chemistry for the synthesis of novel drug candidates, where the 4-methyl-5-nitropyridine motif can serve as a privileged scaffold for biological target engagement. The compound's documented purity (≥95%) and stability profile support its use in library synthesis and lead optimization campaigns .

CRF Receptor Ligands & CNS Agent Synthesis

The structure of (4-Methyl-5-nitropyridin-3-yl)boronic acid is directly relevant to the synthesis of 7-(3-pyridyl) substituted imidazo[4,5-b]pyridines, a class of compounds that have been explored as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor [1]. The use of 3-pyridyl boronic acids in Suzuki and Negishi couplings with 2-benzyloxy-4-chloro-3-nitropyridine is a demonstrated route for generating key intermediates in this area, and the specific substitution pattern of (4-Methyl-5-nitropyridin-3-yl)boronic acid makes it a potential candidate for generating novel analogs in CNS drug discovery programs [1].

Functionalized Pyridine Derivatives for Agrochemical & Materials Science

Beyond pharmaceuticals, (4-Methyl-5-nitropyridin-3-yl)boronic acid is a valuable intermediate for the synthesis of complex pyridine-containing molecules used in agrochemicals and advanced materials . The nitro group provides a versatile synthetic handle for subsequent reduction to an amine, enabling further diversification and the construction of more complex heterocyclic systems . Its extended shelf life and high purity make it suitable for both small-scale research and larger-scale process development .

Directed Ortho-Metalation & One-Pot Borylation/Suzuki Sequences

Although direct literature examples for this specific compound are limited, the general utility of substituted pyridines in directed ortho-metalation (DoM) followed by borylation and Suzuki coupling is well-established [2]. (4-Methyl-5-nitropyridin-3-yl)boronic acid, with its unique substitution pattern, could serve as a substrate for further DoM chemistry to install additional functional groups, or it could be the product of a DoM-borylation sequence starting from the corresponding bromo- or iodo-pyridine precursor. Its documented stability under storage conditions suggests it could be a reliable building block for such multi-step, one-pot procedures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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